H-D-Arg-Phe-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

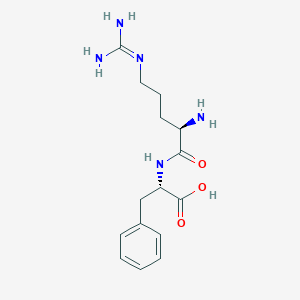

H-D-Arg-Phe-OH is a synthetic peptide composed of three amino acids: D-arginine, phenylalanine, and a terminal hydroxyl group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of H-D-Arg-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The initial amino acid (D-arginine) is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid (phenylalanine) is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines follow the same principles as manual SPPS but allow for higher throughput and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

化学反応の分析

Types of Reactions: H-D-Arg-Phe-OH can undergo various chemical reactions, including:

Oxidation: The phenylalanine residue can be oxidized to form tyrosine derivatives.

Reduction: The arginine residue can be reduced to form citrulline.

Substitution: The hydroxyl group can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Various reagents, including alkyl halides or acyl chlorides, can be used to introduce new functional groups.

Major Products:

Oxidation: Tyrosine derivatives.

Reduction: Citrulline.

Substitution: Modified peptides with different functional groups.

科学的研究の応用

H-D-Arg-Phe-OH has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

Biology: Studied for its role in cellular signaling and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including analgesic properties.

Industry: Utilized in the development of peptide-based materials and nanostructures.

作用機序

The mechanism of action of H-D-Arg-Phe-OH involves its interaction with specific molecular targets, such as opioid receptors. The peptide binds to these receptors, mimicking the effects of endogenous peptides and modulating pain perception. The interaction with opioid receptors leads to the activation of intracellular signaling pathways, resulting in analgesic effects.

類似化合物との比較

H-Tyr-D-Arg-Phe-Gly-NH2: A tetrapeptide with similar analgesic properties.

H-D-Ala-Phe-Lys-EACA-NH2: A peptide with inhibitory activity against plasmin.

Uniqueness: H-D-Arg-Phe-OH is unique due to its specific amino acid sequence and the presence of D-arginine, which enhances its stability and resistance to enzymatic degradation. This makes it a valuable tool in research and potential therapeutic applications.

生物活性

H-D-Arg-Phe-OH, a dipeptide composed of D-arginine and phenylalanine, has garnered attention in the field of pharmacology and biochemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Formula : C12H16N4O2

- Molecular Weight : 244.28 g/mol

This compound exhibits various biological activities through different mechanisms:

- Receptor Interaction : It interacts with various receptors in the central nervous system (CNS), influencing neurotransmission and neuroendocrine functions.

- Modulation of Immune Response : This compound has been shown to modulate immune responses, potentially affecting both innate and adaptive immunity.

- Analgesic Effects : Similar to other RFamide peptides, it may exhibit analgesic properties by interacting with pain pathways.

1. Energy Homeostasis

Research indicates that this compound plays a role in energy homeostasis regulation. It influences metabolic processes that control energy expenditure and storage. A study highlighted that peptides with similar structures can regulate appetite and energy balance through the activation of specific receptors in the hypothalamus .

2. Bone Formation

The compound has been implicated in bone formation processes. Studies have suggested that it may enhance osteoblastic activity, contributing to bone density improvements .

3. Nociception

The analgesic properties of this compound have been explored in various studies, showing its potential to reduce pain perception through modulation of nociceptive pathways .

Table 1: Summary of Biological Activities of this compound

Case Study: Analgesic Properties

In a controlled study involving animal models, this compound was administered to evaluate its analgesic effects. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential as a therapeutic agent for pain management. The study utilized behavioral assays to measure pain thresholds before and after administration .

Pharmacological Implications

The diverse biological activities of this compound suggest its potential for therapeutic applications, particularly in:

- Pain Management : As an analgesic agent.

- Metabolic Disorders : In conditions related to energy imbalance.

- Bone Health : For enhancing bone density in osteoporotic conditions.

特性

IUPAC Name |

(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O3/c16-11(7-4-8-19-15(17)18)13(21)20-12(14(22)23)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19)/t11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBHGSGQZSOLIR-NEPJUHHUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@@H](CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。